molecular formula C19H15N5O2 B2573243 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900007-76-3

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2573243
CAS No.: 900007-76-3
M. Wt: 345.362
InChI Key: QTJRASVCEFOLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound built around the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established bioisostere of the natural purine nucleoside adenine . This key structural characteristic allows this class of compounds to compete with ATP for binding at the catalytic domain of various kinase enzymes, making them a compelling starting point for the design of novel enzyme inhibitors . The pyrazolopyrimidine core is a versatile pharmacophore in medicinal chemistry, and derivatives based on this structure have been investigated for a range of biological activities, with a significant focus on anticancer applications . Research into similar pyrazolo[3,4-d]pyrimidine analogs has demonstrated their potential as potent inhibitors of critical cancer drug targets, such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These inhibitory activities can lead to profound biological effects in cellular models, including the disruption of cell cycle progression, the induction of apoptosis (programmed cell death), and the suppression of cancer cell proliferation . The compound serves as a valuable building block in chemical synthesis for exploring structure-activity relationships and creating diverse libraries for biological screening. It is intended for use in non-clinical research applications only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-7-9-15(10-8-13)24-17-16(11-21-24)19(26)23(12-20-17)22-18(25)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJRASVCEFOLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling dimethylformamide (DMF) to yield the desired pyrazolopyrimidine derivatives . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrazolopyrimidine core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The unique structural properties of the compound make it suitable for use in the design of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo-pyrimidine derivatives often differ in substituents at positions 1, 4, and 4. Key analogs and their biological activities are summarized below:

Table 1: Comparison of Pyrazolo-Pyrimidine Derivatives
Compound ID/Name Substituent at Position 5 Core Structure Biological Activity (IC₅₀) Apoptosis Activity (Flow Cytometry)
Target Compound Benzamide Pyrazolo[3,4-d]pyrimidin-4-one Not reported Not reported
Compound 237 (Horchani et al., 2021) Acetohydrazide (R = substituted benzyl) Pyrazolo[3,4-d]pyrimidin-4-one MCF-7: 34.55 ± 2.381 µM; EGFR: 0.186 µM Moderate apoptosis (lower than 235)
Compound 235 (Horchani et al., 2021) Acetohydrazide (R = substituted benzyl) Pyrazolo[3,4-d]pyrimidin-4-one MCF-7: 60.02 ± 2.716 µM; EGFR: Not tested Highest apoptosis activity
Erlotinib (Reference) Quinazoline-based - EGFR: 0.03 µM N/A
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (2) Hydrazine/amino groups Pyrazolo-triazolo-pyrimidine Synthetic intermediate; no activity reported N/A
Key Observations:

Substituent Impact on EGFR Inhibition :

  • The target compound’s benzamide group differs from the acetohydrazide substituents in compounds 234–235. Acetohydrazide derivatives (e.g., 237) show moderate EGFR inhibition (IC₅₀: 0.186 µM) but are less potent than erlotinib (IC₅₀: 0.03 µM), a clinical EGFR inhibitor . The benzamide group in the target compound may alter binding affinity due to steric or electronic effects.
  • Molecular docking studies (PDB ID: 1M17) suggest that acetohydrazide derivatives occupy the ATP-binding pocket of EGFR, with hydrogen bonding to Met769 and hydrophobic interactions with Leu694 . The benzamide group’s larger aromatic system could enhance π-π stacking but may reduce solubility.

Apoptosis Induction :

  • Compound 235, despite weaker MCF-7 cytotoxicity (IC₅₀: 60.02 µM), induced the highest apoptosis (via flow cytometry), likely due to off-target effects or activation of caspase pathways . The benzamide moiety in the target compound may exhibit distinct apoptotic mechanisms, warranting further study.

Synthetic Flexibility: Analogues like pyrazolo-triazolo-pyrimidines (e.g., compounds 6–11 in ) highlight the scaffold’s versatility. However, isomerization and substituent placement (e.g., hydrazine vs. imino groups) critically influence stability and bioactivity .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Hydrazide-containing analogs (e.g., 234–237) may undergo hydrolysis or oxidation, whereas the benzamide group could confer greater metabolic stability .

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2. The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and a benzamide moiety. This unique structural configuration contributes significantly to its pharmacological properties.

While specific literature on the mechanism of action for this compound is limited, compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to exhibit kinase inhibition properties. Kinases are critical enzymes involved in various cellular processes, including cell signaling pathways that regulate cell growth and proliferation. Inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound possesses significant antitumor properties. Analogous compounds have demonstrated inhibitory effects against various cancer cell lines, indicating potential for cancer therapy .
  • Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes critical in disease pathways. For instance, it has shown promise in modulating the activity of kinases involved in cancer progression .
  • Anti-inflammatory and Antiparasitic Properties : Analog studies have highlighted anti-inflammatory and antiparasitic effects, particularly against Trypanosoma brucei, which causes African sleeping sickness .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:

StudyCompoundActivityIC50 Value
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamideAntitumor49.6 µM (MCF-7)
5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidineAnticancerSignificant inhibition against cancer cell lines
New 1,3,4-Thiadiazole DerivativesAnticancer49.6 µM (MCF-7), 53.4 µM (MDA-MB-231)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.